REACTION_SMILES
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[NH2:13][C:14](=[O:15])[NH2:16].[OH:1][C:2](=[O:3])[c:4]1[cH:5][cH:6][c:7]([N+:10]([O-:11])=[O:12])[cH:8][cH:9]1.[P:17]([OH:18])([OH:19])[OH:20].[c:21]1([CH3:22])[cH:23][c:24]([CH3:25])[cH:26][c:27]([CH3:28])[cH:29]1>>[O:1]=[C:2]([c:4]1[cH:5][cH:6][c:7]([N+:10]([O-:11])=[O:12])[cH:8][cH:9]1)[NH2:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc([N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OP(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)cc(C)c1
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Name
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Type
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product
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Smiles
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NC(=O)c1ccc([N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |